1-(tert-butyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-(tert-butyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a benzimidazole moiety. The tert-butyl group at position 1 and the propargyl (prop-2-yn-1-yl) substituent on the benzimidazole nitrogen distinguish it from related derivatives.
Properties
IUPAC Name |
1-tert-butyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-5-10-20-15-9-7-6-8-14(15)19-17(20)13-11-16(22)21(12-13)18(2,3)4/h1,6-9,13H,10-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJVWNJPBUHQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the benzo[d]imidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the prop-2-yn-1-yl group: This step involves the alkylation of the benzo[d]imidazole core with a prop-2-yn-1-yl halide in the presence of a base such as potassium carbonate.
Formation of the pyrrolidin-2-one ring: This can be done by cyclization of an appropriate precursor, often involving a nucleophilic substitution reaction.
Introduction of the tert-butyl group: This step typically involves the alkylation of the nitrogen atom in the pyrrolidin-2-one ring with tert-butyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]imidazole moiety or the pyrrolidin-2-one ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, bases like potassium carbonate (K2CO3) or sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could lead to alkenes or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzimidazole derivatives, including compounds similar to 1-(tert-butyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, which showed promising activity against Helicobacter pylori and other bacterial strains. The introduction of the propynyl group may enhance interaction with bacterial enzymes, leading to increased efficacy .
Antihypertensive Effects
Benzimidazole derivatives have also been studied for their antihypertensive properties. Compounds that maintain specific structural features, such as those found in 1-(tert-butyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, have been shown to inhibit angiotensin II receptors effectively. This activity is attributed to their ability to form stable interactions with receptor sites, potentially leading to lower blood pressure in vivo .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Research has demonstrated that certain benzimidazole derivatives can inhibit inflammatory pathways by blocking specific kinases involved in immune responses. This could position 1-(tert-butyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one as a candidate for further development in treating inflammatory diseases .
Materials Science Applications
Nanomaterials Synthesis
The unique chemical properties of 1-(tert-butyl)-4-(1-(prop-2-yn-1-yloxy)-benzimidazole derivatives facilitate their use as ligands in the synthesis of nanomaterials. These compounds can stabilize metal nanoparticles, enhancing their catalytic properties and stability. For instance, studies have shown that similar compounds can be utilized to create silver clusters with precise atomic arrangements, which are valuable in various applications from catalysis to electronics .
Case Studies
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formulas from referenced evidence.
- Propargyl vs. Substituted Aryl Groups : The propargyl group in the target compound introduces alkyne functionality, which may enable click chemistry modifications or influence metabolic stability. In contrast, derivatives with 3,5-dichloro-2-hydroxyphenyl () or naphthalenyl thiazole () substituents exhibit enhanced π-π interactions, critical for binding to biological targets .
- Thermal Stability : The 3,5-dichloro-2-hydroxyphenyl derivative (21b) has a high melting point (231–232°C), suggesting strong intermolecular forces and crystallinity, whereas the target compound’s melting point remains unreported .
Spectroscopic and Analytical Data
- NMR Signatures: Benzimidazole protons in similar compounds resonate at δ ~10.8 ppm (1H NMR), while the pyrrolidinone carbonyl appears at δ ~173 ppm (13C NMR) . The tert-butyl group in the target compound would show characteristic peaks at δ ~1.4 ppm (1H NMR) and ~28 ppm (13C NMR) .
- IR Spectroscopy: Stretching vibrations for C=O (pyrrolidinone) and C=N (benzimidazole) are observed at ~1720 cm⁻¹ and ~1686 cm⁻¹, respectively .
Biological Activity
1-(tert-butyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
Chemical Structure
The compound features a benzimidazole moiety linked to a pyrrolidinone structure, which is often associated with diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially affecting the compound's bioavailability and activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds similar to 1-(tert-butyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one have shown significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 64 | |
| Escherichia coli | 128 | |
| Candida albicans | 256 |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as fungi.
Anti-inflammatory Activity
Benzimidazole derivatives are known for their anti-inflammatory effects. In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation. A study showed that a related compound significantly decreased levels of TNF-alpha and IL-6 in activated macrophages .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. For example, compounds featuring the benzimidazole structure have exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest .
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of benzimidazole-pyrrolidine hybrids. These compounds were tested for their ability to inhibit cancer cell growth in vitro. The results indicated that certain derivatives showed more than 70% inhibition at concentrations as low as 10 μM against human breast cancer cell lines .
Another study focused on the synthesis of antimicrobial benzimidazole-pyrazole hybrids, which revealed that modifications in the side chains significantly influenced their biological activity. The presence of specific functional groups was correlated with enhanced antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of 1-(tert-butyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can be attributed to its structural features:
- Benzimidazole Core : Essential for antimicrobial and anticancer properties.
- Pyrrolidinone Ring : Contributes to the stability and interaction with biological targets.
- Tert-butyl Group : Increases lipophilicity, enhancing membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
